2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with chloroacetic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Oxadiazole derivatives with oxidized functional groups.
Reduction: Reduced heterocyclic compounds with modified ring structures.
Scientific Research Applications
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It is employed in the design of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3,4-oxadiazole: Lacks the methyl group at the 5-position, which may affect its reactivity and applications.
5-Methyl-1,3,4-oxadiazole: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQSWULHSLSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396960 |
Source
|
Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-42-9 |
Source
|
Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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